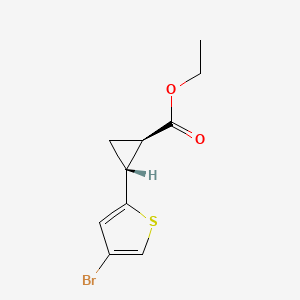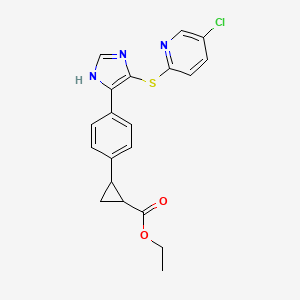
4-Fluoronaphthalene-2-carboxaldehyde
概要
説明
4-Fluoronaphthalene-2-carboxaldehyde is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a fluorine atom at the fourth position and a formyl group at the second position on the naphthalene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
4-Fluoronaphthalene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the aromatic nucleophilic substitution reaction. For instance, a reaction between 4-fluoro-1-naphthaldehyde and methylthiolate ion in gas phase or in polar aprotic solvents like dimethyl sulfoxide (DMSO) can yield this compound . The reaction proceeds via a concerted mechanism, forming a single transition state with a lower activation energy barrier compared to a stepwise mechanism .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale aromatic nucleophilic substitution reactions under controlled conditions. The use of polar aprotic solvents such as DMSO is preferred to enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
4-Fluoronaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atom can be substituted by other nucleophiles in aromatic nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like methylthiolate ion in polar aprotic solvents such as DMSO are commonly used.
Major Products Formed
Oxidation: 4-Fluoronaphthalene-2-carboxylic acid.
Reduction: 4-Fluoronaphthalene-2-hydroxymethyl.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoronaphthalene-2-carboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving naphthalene derivatives.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-fluoronaphthalene-2-carboxaldehyde involves its interaction with various molecular targets. In aromatic nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the formyl group enhances the reactivity of the compound by stabilizing the negatively charged intermediate or transition state formed during the reaction .
類似化合物との比較
特性
IUPAC Name |
4-fluoronaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIQDMXDMSDXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



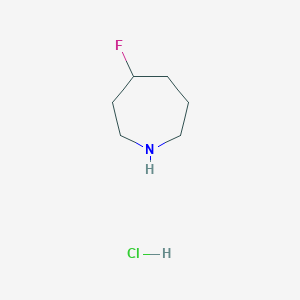
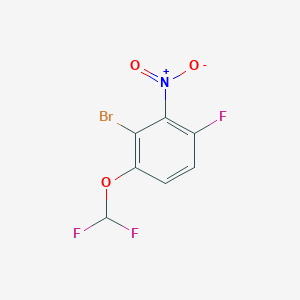


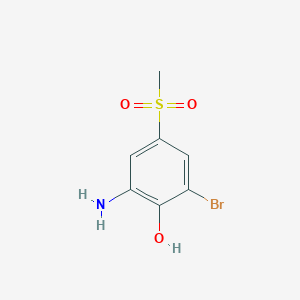

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine](/img/structure/B1447329.png)
